molecular formula C17H15FN2O3 B12058965 acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol CAS No. 1173021-97-0

acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol

Cat. No.: B12058965
CAS No.: 1173021-97-0
M. Wt: 314.31 g/mol
InChI Key: XEQRHRAWGPPNJP-UHFFFAOYSA-N
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Description

The compound acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol (hereafter referred to as the "target compound") is a hybrid molecule combining a phenolic ring substituted with fluorine and a pyrazole moiety linked to a phenyl group, further associated with acetic acid. Its IUPAC name, phenol, 4-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)-, acetate (1:1), reflects its dual components: a fluorinated phenolic system and a phenylpyrazole-acetic acid complex .

Properties

CAS No.

1173021-97-0

Molecular Formula

C17H15FN2O3

Molecular Weight

314.31 g/mol

IUPAC Name

acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol

InChI

InChI=1S/C15H11FN2O.C2H4O2/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12;1-2(3)4/h1-10,19H;1H3,(H,3,4)

InChI Key

XEQRHRAWGPPNJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol through a series of reactions involving the formation of the pyrazole ring and subsequent functionalization. The final step involves the esterification of the phenol group with acetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Synthesis of Acetic Acid; 4-Fluoro-2-(2-Phenylpyrazol-3-Yl)Phenol

The synthesis of this compound often involves the reaction of 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol with acetic acid under specific conditions. Various methods have been reported, including the use of catalysts like hydrochloric acid or the application of microwave irradiation to enhance yields and reduce reaction times .

Key Reaction Conditions

Reagent Condition Yield
Acetic AcidGlacial, with HCl catalyst52-65%
Microwave IrradiationShort reaction time68-81%
UltrasoundHigh yield72-89%

Antimicrobial Properties

Research indicates that derivatives of acetic acid; 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that certain pyrazole derivatives demonstrate potent antifungal effects against Helminthosporium species and Fusarium oxysporum, with some compounds outperforming commercial antifungal agents .

Antibacterial Effects

The compound has also been evaluated for antibacterial properties. In vitro studies reveal that some derivatives possess activity comparable to established antibiotics, targeting both Gram-positive and Gram-negative bacteria. Notably, compounds derived from this structure have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

In addition to antimicrobial properties, some derivatives have been documented for their anti-inflammatory effects. These compounds may inhibit specific pathways involved in inflammation, making them potential candidates for therapeutic applications in inflammatory diseases .

Case Study 1: Antifungal Activity

A study published in the European Journal of Medicinal Chemistry synthesized a series of pyrazole derivatives based on the structure of acetic acid; 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol. These compounds were tested against several phytopathogenic fungi. The results indicated a marked increase in antifungal activity correlated with electron-donating substituents on the aryl ring .

Case Study 2: Antibacterial Screening

Another research effort focused on evaluating the antibacterial potential of synthesized pyrazole derivatives. The study found that certain compounds displayed significant inhibition against Klebsiella aerogenes and Bacillus subtilis, suggesting their utility in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic and pyrazole groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound shares structural motifs with several analogs, differing in heterocyclic cores, substituent patterns, and functional groups. Below is a comparative analysis based on key derivatives identified in the literature.

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Compounds
Compound Name (Source) Heterocyclic Core Key Substituents Acetic Acid Group Fluorine Position
Target Compound () Pyrazole 2-Phenylpyrazole, phenol Yes 4-position (phenol)
[3-Acetyl-2-(4-fluorophenyl)...]acetic acid () Pyrrole Acetyl, 4-fluorophenyl Yes 4-position (phenyl)
4-Fluoro-2-[(3-methylphenyl)imino]phenol () Schiff base 3-Methylphenyl imine No 4-position (phenol)
2-(2-Chloro-3-fluorophenyl)...acetic acid () Piperazine Chloro-fluorophenyl, piperazinyl Yes 3-position (phenyl)
4-Fluoro-2-(Trifluoromethyl)phenylacetic Acid () None Trifluoromethyl, phenyl Yes 4-position (phenol)
Key Observations :

Heterocyclic Core: The pyrazole in the target compound contrasts with pyrrole () and piperazine (). The Schiff base in lacks a heterocycle but features an imine group, which may facilitate metal chelation, unlike the target compound’s pyrazole .

Fluorine Substituents: Fluorine at the phenol’s 4-position (target compound and ) increases acidity (pKa ~8–10 for phenolic OH) compared to non-fluorinated analogs. In contrast, trifluoromethyl groups () are stronger electron-withdrawing groups, further lowering the pKa of adjacent acidic protons (e.g., acetic acid’s pKa ~2.5–3.5) .

Acetic Acid Group :

  • The acetic acid moiety in the target compound and enhances water solubility via ionization. Steric hindrance from bulky substituents (e.g., phenylpyrazole in the target) may reduce solubility compared to smaller analogs like .

Physicochemical Properties

Electronic Effects :
  • The fluorine atom in the target compound’s phenol ring induces electron-withdrawing effects, stabilizing the phenolate anion and increasing acidity. This contrasts with the trifluoromethyl group in , which exerts a stronger inductive effect, further enhancing the acetic acid’s acidity .
Hydrogen Bonding and Crystal Packing :
  • The phenol group in the target compound likely participates in intramolecular hydrogen bonding with the pyrazole’s nitrogen, as seen in structurally similar compounds (e.g., ’s O–H···N interaction) . Such interactions can influence crystal packing and melting points.

Biological Activity

Acetic acid; 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol, also known by its IUPAC name, exhibits significant biological activity that has garnered attention in various fields, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorine atom and a pyrazole moiety, contributing to its diverse biological properties.

  • Molecular Formula : C17H13FN2O2
  • Molecular Weight : 296.2957232
  • CAS Number : Not specified in the sources but can be derived from its structure.

Biological Activity

The biological activity of acetic acid; 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol has been explored through various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds containing pyrazole derivatives exhibit notable antimicrobial properties. A study demonstrated that derivatives of pyrazole showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with efficacy comparable to established antibiotics like linezolid and cefaclor .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameActivity TypeTarget OrganismsEfficacy Compared To
Pyrazole AAntibacterialEscherichia coli, Staphylococcus aureusLinezolid
Pyrazole BAntifungalCandida albicans, Aspergillus nigerCycloheximide
Acetic Acid; 4-Fluoro-PyrazoleAntimicrobialVarious pathogenic fungiNot specified

Anti-inflammatory Properties

The compound's mechanism of action appears to involve the inhibition of specific enzymes associated with inflammation. By binding to these enzymes, it alters their activity, leading to reduced inflammatory responses . The fluorine substitution may enhance lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and exert its effects more effectively.

Case Studies and Research Findings

  • Synthesis and Structure-Activity Relationship (SAR) :
    A comprehensive study focused on synthesizing various pyrazole derivatives, including acetic acid; 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol. The findings indicated that modifications at specific positions on the pyrazole ring significantly influenced biological activity against meprin enzymes, which are implicated in inflammatory processes .
  • Fluorination Impact :
    Another research highlighted the role of fluorination in enhancing the potency of compounds targeting histone deacetylases (HDACs). The introduction of fluorine atoms was shown to improve the inhibitory effects on HDACs, suggesting a similar potential for acetic acid; 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol in modulating enzyme activity related to inflammation and cancer .

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